The synthesis of 1-(6-chloro-5-nitropyridin-3-yl)ethanone typically involves the nitration of a suitable pyridine precursor followed by chlorination and subsequent acetylation. While specific detailed protocols may vary, the general steps are as follows:
Each step requires careful control of reaction conditions such as temperature, time, and concentrations to ensure high yields and purity of the final product.
The molecular structure of 1-(6-chloro-5-nitropyridin-3-yl)ethanone can be represented using various structural formulas. The compound features:
The SMILES notation for this compound is CC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
, which provides a way to represent its structure in a compact form. The InChI Key for this compound is UZUVOPNXKQOJKI-UHFFFAOYSA-N
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 200.58 g/mol |
CAS Number | 127356-40-5 |
PubChem CID | 14762705 |
SMILES | CC(=O)C1=CC(=C(N=C1)Cl)N+[O-] |
1-(6-Chloro-5-nitropyridin-3-yl)ethanone can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and material science.
The mechanism of action for 1-(6-chloro-5-nitropyridin-3-yl)ethanone primarily relates to its interactions with biological systems, particularly in pharmacological contexts. The compound may act as an inhibitor for certain enzymes or receptors due to its structural features:
Specific studies are needed to elucidate exact pathways and targets within biological systems.
The physical and chemical properties of 1-(6-chloro-5-nitropyridin-3-yl)ethanone include:
1-(6-Chloro-5-nitropyridin-3-yl)ethanone has several scientific applications:
The versatility of this compound makes it valuable across various fields of research and industry, particularly in drug discovery and development.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0